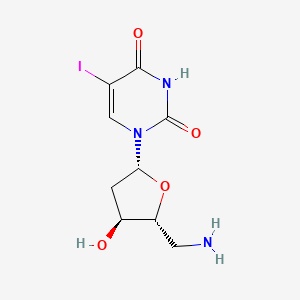
1-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to uridine but features modifications at specific positions, including the addition of an iodine atom and an amino group. These modifications confer unique properties that make it valuable for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- typically involves multiple steps, starting from uridine. The process includes selective iodination and amination reactions. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and amino group modifications allow it to inhibit viral DNA replication by being incorporated into viral DNA, thereby disrupting the replication process. This makes it particularly effective against viruses like herpes simplex .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in similar applications.
5-Fluoro-2’-deoxyuridine: A fluorinated analog with distinct biological activities.
Uniqueness
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. Its reduced toxicity compared to other nucleoside analogs makes it a valuable tool in antiviral research and potential therapeutic applications .
Propiedades
Número CAS |
56045-73-9 |
|---|---|
Fórmula molecular |
C9H12IN3O4 |
Peso molecular |
353.11 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12IN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1 |
Clave InChI |
UNJJHOQIVSZFDN-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CN)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN)O |
Sinónimos |
5'-amino-2',5'-dideoxy-5-iodouridine 5'-amino-5-iodo-2',5'-dideoxyuridine 5-iodo-5'-amino-2',5'-dideoxyuridine AIDDU AIdUrd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















